molecular formula C9H13N3 B2928805 1-Isopentyl-1H-pyrazole-4-carbonitrile CAS No. 1708168-63-1

1-Isopentyl-1H-pyrazole-4-carbonitrile

Cat. No. B2928805
CAS RN: 1708168-63-1
M. Wt: 163.224
InChI Key: MEDHNFPWZOGCPP-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered ring containing two nitrogen atoms . They are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported . Pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities .


Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine . Another method involves the reaction of nitrile imine with fumaronitrile .


Chemical Reactions Analysis

Pyrazole compounds can take part in different types of cross-coupling reactions . They can also undergo reactions with active methylene derivatives, including malononitrile and ethyl cyanoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its specific structure. For example, “1H-Pyrazole-4-carbonitrile” is reported to be stored in a sealed, dry condition at room temperature .

Safety and Hazards

Pyrazole compounds can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle these compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

The synthesis and study of pyrazole compounds continue to be an active area of research due to their diverse biological activities and potential applications in medicinal chemistry . New methods for the synthesis of these compounds are still needed .

properties

IUPAC Name

1-(3-methylbutyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8(2)3-4-12-7-9(5-10)6-11-12/h6-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDHNFPWZOGCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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